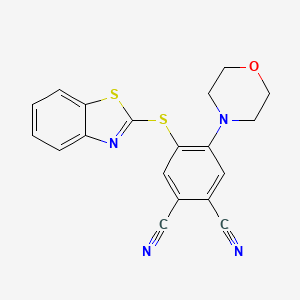
4-(Benzothiazol-2-ylsulfanyl)-5-morpholin-4-yl-phthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
The synthesis of 4-(1,3-benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide involves several steps. One common method includes the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of a catalyst such as L-proline . Another approach involves the reaction of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions .
化学反応の分析
4-(1,3-Benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or acetone, and catalysts such as L-proline . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(1,3-Benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide has several scientific research applications:
Medicinal Chemistry: Benzothiazole derivatives are known for their potential as anti-tubercular agents. They have shown inhibitory activity against Mycobacterium tuberculosis and are being studied for their potential as new anti-tubercular drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used in molecular docking studies to investigate protein-ligand interactions and identify potential inhibitors for various biological targets.
作用機序
The mechanism of action of 4-(1,3-benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide involves its interaction with specific molecular targets. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction and thereby inhibiting bacterial growth.
類似化合物との比較
Similar compounds to 4-(1,3-benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide include other benzothiazole derivatives such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: Known for its anticonvulsant activity.
Fluorinated (3-hydroxyphenyl) and (4-hydroxyphenyl) benzothiazoles: These derivatives have shown significant cytotoxic activity.
The uniqueness of 4-(1,3-benzothiazol-2-ylsulfanyl)-2-cyano-5-morpholinophenyl cyanide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C19H14N4OS2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
4-(1,3-benzothiazol-2-ylsulfanyl)-5-morpholin-4-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C19H14N4OS2/c20-11-13-9-16(23-5-7-24-8-6-23)18(10-14(13)12-21)26-19-22-15-3-1-2-4-17(15)25-19/h1-4,9-10H,5-8H2 |
InChIキー |
WNRGVLQJWBXNJO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C=C(C(=C2)C#N)C#N)SC3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-N-{(2Z)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11094002.png)
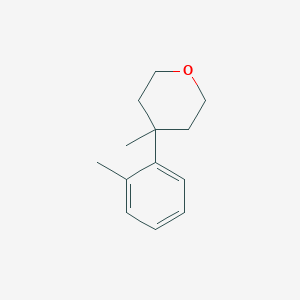
![Isopropyl {[formyl(methyl)amino]methyl}methylphosphinate](/img/structure/B11094023.png)
![2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11094028.png)
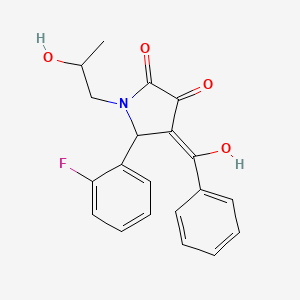
![N-(3-chloro-2-methylphenyl)-2-{[4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11094041.png)
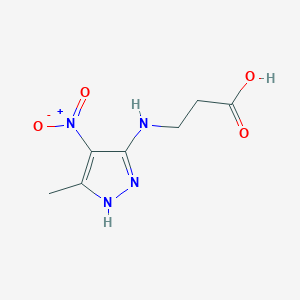
![1,1',3,3'-tetramethyloctahydro-5H,5'H-5,5'-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11094056.png)
![[2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile](/img/structure/B11094072.png)
![4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B11094083.png)
![2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide](/img/structure/B11094089.png)

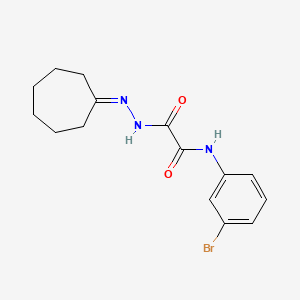
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B11094096.png)
